2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide
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Overview
Description
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is a complex organic compound that features a thiazole ring, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide to form the thiazole ring. The final step involves the reaction of the thiazole derivative with ethanol and hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzaldehyde thiosemicarbazone
- Phenacyl bromide derivatives
- Thiazole-based compounds
Uniqueness
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H19BrN2O2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |
InChI |
InChI=1S/C18H18N2O2S.BrH/c1-22-16-9-7-15(8-10-16)19-18-20(11-12-21)17(13-23-18)14-5-3-2-4-6-14;/h2-10,13,21H,11-12H2,1H3;1H |
InChI Key |
BAJLLHJNYQFPKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |
Origin of Product |
United States |
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